molecular formula C14H19NO4S B498548 2-(4-Cyclohexylbenzenesulfonamido)acetic acid CAS No. 857041-77-1

2-(4-Cyclohexylbenzenesulfonamido)acetic acid

Cat. No. B498548
CAS RN: 857041-77-1
M. Wt: 297.37g/mol
InChI Key: HVHJVTXFWWPGHI-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylbenzenesulfonamido)acetic acid is an organic compound with the molecular formula C14H19NO4S . It has a molecular weight of 297.38 . The compound is also known by its IUPAC name, {[(4-cyclohexylphenyl)sulfonyl]amino}acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17) .

Scientific Research Applications

Radical Chlorination and Synthesis

N-Chloro-N-cyclohexylbenzenesulfonamide is used for radical chlorination at allylic or benzylic carbon. It's synthesized by treating N-cyclohexylbenzenesulfonamide with sodium hypochlorite and glacial acetic acid, demonstrating a method for preparing N-cyclohexylbenzenesulfonamide derivatives with potential applications in organic synthesis (Maynard, 2001).

Synthesis of Biaryl Sulfonamides

A study on the synthesis of biaryl sulfonamides from O-acetyl amidoximes under acidic conditions was reported, highlighting the transformation of 4-cyanobenzenesulfonamides into 1,2,4-oxadiazoles via cyclization, underscoring the utility of sulfonamide derivatives in creating complex heterocyclic structures (Dosa, Daniels, & Gütschow, 2011).

Ozonation of Artificial Sweeteners

Research into the ozonation of artificial sweeteners cyclamate and acesulfame revealed that oxidation primarily occurs at the carbon atom connected to the sulfonamide moiety, leading to the formation of various oxidation products. This study provides insights into the environmental fate of sulfonamide derivatives (Scheurer et al., 2012).

Glacial Acetic Acid-Assisted Synthesis

A one-pot synthesis method using glacial acetic acid was developed for creating diverse octahydroacridin-4-methylbenzenesulfonamide scaffolds, showcasing the versatility of sulfonamide derivatives in multicomponent condensation reactions (Maheswari, Sivaguru, Małecki, & Lalitha, 2018).

Lossen Rearrangement

The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for Lossen rearrangement was demonstrated, allowing for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. This illustrates the role of sulfonamide derivatives in facilitating complex organic transformations (Thalluri, Manne, Dev, & Mandal, 2014).

properties

IUPAC Name

2-[(4-cyclohexylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHJVTXFWWPGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclohexylbenzenesulfonamido)acetic acid

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